Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate
CAS No.: 1219371-51-3
Cat. No.: VC20914949
Molecular Formula: C13H23NO6S
Molecular Weight: 321.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219371-51-3 |
|---|---|
| Molecular Formula | C13H23NO6S |
| Molecular Weight | 321.39 g/mol |
| IUPAC Name | methyl 2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
| Standard InChI | InChI=1S/C13H23NO6S/c1-13(2,3)20-12(16)14-10(11(15)19-4)9-5-7-21(17,18)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,16) |
| Standard InChI Key | AMGAHYUHOCOXTN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)OC |
Introduction
Synthesis and Applications
Compounds with Boc protection are commonly used in peptide synthesis and as intermediates in the production of pharmaceuticals. The Boc group is easily removable under acidic conditions, making it a versatile protecting group in organic synthesis.
Synthesis Methods
Synthesis of such compounds typically involves the reaction of an amino acid or derivative with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The tetrahydrothiopyranyl moiety could be introduced through a variety of methods, depending on its specific structure and the desired synthetic route.
Potential Applications
-
Pharmaceutical Intermediates: Compounds with Boc protection are often used as intermediates in the synthesis of drugs, particularly those involving peptides or amino acid derivatives.
-
Organic Synthesis: The versatility of the Boc group makes these compounds useful in various organic synthesis reactions.
Research Findings
While specific research findings on Methyl 2-(Boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate are not available, related compounds have been studied extensively in the context of organic synthesis and pharmaceutical development.
-
Histone Methyltransferase Inhibitors: Compounds with diverse structures are being researched for their potential as inhibitors of histone methyltransferases, which are involved in various diseases .
-
RORγt Inhibitors: Other compounds with complex structures have been developed to inhibit RORγt, a nuclear receptor involved in immune responses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume